Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
Overview
Description
Synthesis Analysis
BADGE and its derivatives, including bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, are synthesized through reactions involving bisphenol A and epichlorohydrin in the presence of a catalyst. The synthesis and characterization of BADGE derivatives like bisphenol A-p-glycidyl-p′-(3-chloro-2-hydroxypropyl) ether (BADGE.HCl) are crucial for understanding their properties and potential applications (Lintschinger & Rauter, 2000).
Molecular Structure Analysis
The molecular structure of bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is characterized by the presence of epoxy groups and chlorohydroxy moieties. This structure is significant in determining its reactivity and interaction with other substances.
Chemical Reactions and Properties
BADGE and its derivatives, including bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, can undergo hydrolysis and reaction with hydrochloric acid to form chlorohydroxy compounds. These reactions are significant in the context of their potential migration from food packaging into food items (Hammarling et al., 2000).
Scientific Research Applications
Detection in Canned Foods : Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is detected in canned foods, with analytical methods developed for its accurate determination alongside other related compounds. These methods employ techniques like ultra-performance liquid chromatography–tandem mass spectrometry (Zhang et al., 2010).
Analysis in Various Food Samples : Methods have been developed for simultaneous determination of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether, and their hydrolysis and chlorohydroxy derivatives in canned foods, with optimizations for both extraction and chromatographic determination (Lintschinger & Rauter, 2000).
Migration from Can Coatings into Food : Research has focused on the migration of bisphenol A diglycidyl ether and its derivatives from can coatings into food, utilizing ultra-performance liquid chromatography-tandem mass spectrometry for this analysis (Zou et al., 2012).
Development of Sensitive Detection Methods : High-performance liquid chromatography-tandem mass spectrometry has been established for accurate quantitative determination of bisphenol diglycidyl ether residues in canned foodstuffs (Zhao et al., 2013).
Presence in Human Urine : Studies have shown the widespread occurrence of bisphenol A diglycidyl ether (BADGE) and its derivatives in human urine samples from the United States and China, indicating exposure through various sources (Wang et al., 2012).
Use in Epoxy Resins and Adhesives : Bisphenol A diglycidyl ether and its derivatives are used in epoxy resins and adhesives, with studies focusing on their mechanical properties and applications in various industries (Liu et al., 2013).
Safety And Hazards
Future Directions
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether has been the subject of extensive study, primarily due to concerns about its potential adverse health effects on both humans and animals . This compound is employed as a model in studying the impacts of bisphenol A and other endocrine-disrupting chemicals .
properties
IUPAC Name |
1-chloro-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,23H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLOKZYCSSQYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400216 | |
Record name | BADGE-HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether | |
CAS RN |
13836-48-1 | |
Record name | Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BADGE-HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL A (3-CHLORO-2-HYDROXYPROPYL)GLYCIDYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W5KTO0C7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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